9-Acetylanthracene
Overview
Description
Synthesis Analysis
The synthesis of 9-Acetylanthracene and related derivatives primarily involves palladium-catalyzed cross-coupling reactions, such as the bis-Suzuki–Miyaura cross-coupling reaction. These methods have been employed to produce a range of diarylanthracenes, including symmetrical and unsymmetrical derivatives, with moderate to good yields under various conditions, including microwave-assisted reactions for enhanced efficiency (Kotha, Ghosh, & Deodhar, 2004).
Molecular Structure Analysis
The molecular geometry of 9-Acetylanthracene has been thoroughly studied using X-ray diffraction analysis, revealing that the acetyl group is twisted out of the plane of the aromatic π-system. The crystal structure is characterized by specific intermolecular interactions, with head-to-tail pairs forming between parallel aligned anthracene moieties, indicating a unique spatial arrangement that influences its reactivity and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).
Chemical Reactions and Properties
9-Acetylanthracene undergoes various chemical reactions, including photochemical transformations leading to products such as 1-aceanthrenone and 9-bromoanthracene. These reactions demonstrate the compound's reactivity towards photoinduced electron transfer processes and its potential for forming new chemical structures under specific conditions (Matsumoto, Sato, & Hirayama, 1974).
Physical Properties Analysis
The physical properties of 9-Acetylanthracene derivatives, such as melting points and solubilities, vary significantly depending on the substituents and structural isomers. These properties are critical for their application in materials science, particularly in the development of molecular switches and materials with specific optical and electronic properties (Zehm, Fudickar, Hans, Schilde, Kelling, & Linker, 2008).
Chemical Properties Analysis
9-Acetylanthracene and its derivatives exhibit interesting electronic properties, such as fluorescence and the ability to form charge-transfer complexes. These properties are influenced by the molecular structure and the presence of specific functional groups, highlighting the compound's potential in the development of photoluminescent materials and other electronic applications (Li, Lin, & Yan, 2016).
Scientific Research Applications
Molecular Geometry and Crystal Structure :
- The molecular geometry of 9-Acetylanthracene was established using X-ray diffraction analysis, revealing a significant twist of the acetyl group out of the aromatic π-system plane. This structural feature has implications in the material's intermolecular interactions and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).
Pressure Effects on Fluorescence :
- The fluorescence intensity of 9-Acetylanthracene increases remarkably under high external pressure, accompanied by a significant red shift in the emission spectrum. This suggests potential applications in high-pressure sensing or as a probe in high-pressure chemistry (Mitchell, Schuster, & Drickamer, 1977).
Excited-State Dynamics :
- Studies using pulse radiolysis and laser excitation showed that 9-Acetylanthracene has a high intersystem crossing quantum yield, which impacts its photophysical behavior and potential applications in photochemistry and photophysics (Plummer, Hamon, & Burke, 1987).
Transient Absorption Spectra :
- Picosecond transient absorption spectra of 9-Acetylanthracene revealed measurable changes in spectral shapes in the first picosecond region, indicating rapid electronic transitions that could be exploited in ultrafast photonic applications (Hamanoue, Nakajima, Hidaka, Nakayama, & Teranishi, 1984).
Steric Hindrance and Group Relaxation :
- Observations of sterically hindered acetyl group relaxation in 9-Acetylanthracene provide insights into molecular dynamics and interactions, which can inform the design of molecular materials and devices (Crossley, Mazid, McLellan, Mountain, & Walker, 1978).
Photodimerization in Inclusion Compounds :
- 9-Acetylanthracene was studied for its ability to undergo photodimerization reactions in inclusion compounds. This property could be harnessed in the design of novel photoreactive materials (Zouev, Lavy, & Kaftory, 2006).
Tunable Luminescence under Pressure :
- A study on a co-crystal involving 9-Acetylanthracene demonstrated tunable luminescence under pressure. This finding has significant implications for the development of pressure-responsive luminescent materials (Wang, Li, Xu, Li, Song, Geng, Chu, He, & Xu, 2018).
properties
IUPAC Name |
1-anthracen-9-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXNVJDXUHMAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229061 | |
Record name | 9-Anthryl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetylanthracene | |
CAS RN |
784-04-3 | |
Record name | 9-Acetylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9-Anthryl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acetylanthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13246 | |
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Record name | 9-Acetylanthracene | |
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Record name | 9-Anthryl methyl ketone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-anthryl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.196 | |
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Record name | 9-Acetylanthracene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML7NJ26MBP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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